

# Application Notes and Protocols for Electrophysiological Measurement of Invopressin Effects in Invertebrates

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## Compound of Interest

Compound Name: *Invopressin*

Cat. No.: *B12386462*

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## Introduction

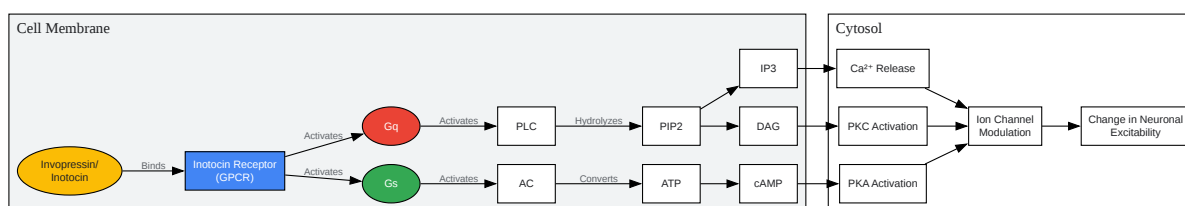
**Invopressin**, and its insect homolog Inotocin, are neuropeptides structurally and functionally related to the vertebrate hormones oxytocin and vasopressin.[1][2] These peptides play crucial roles in a variety of physiological and behavioral processes in invertebrates, including osmoregulation, neurotransmission, and social behaviors.[1][3][4] Understanding the electrophysiological effects of **Invopressin**/Inotocin on the invertebrate nervous system is essential for elucidating its mechanisms of action and for the development of novel pharmacological agents.

These application notes provide a comprehensive overview of key electrophysiology techniques—whole-cell patch-clamp, single-unit recording, and extracellular field potential recording—adapted for studying the impact of **Invopressin**/Inotocin on invertebrate neurons. Detailed protocols, data presentation guidelines, and visual aids are included to facilitate experimental design and execution.

## Invopressin/Inotocin Signaling Pathway

**Invopressin** and its analogs exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the neuronal membrane.[3] The Inotocin receptor has been shown to

couple to both Gq and Gs signaling pathways.[3] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( $\text{Ca}^{2+}$ ), while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades ultimately modulate the activity of ion channels, leading to changes in neuronal excitability.



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### Invopressin/Inotocin Signaling Pathway

## Data Presentation

The following table summarizes the potential electrophysiological effects of **Invopressin/Inotocin** based on studies of homologous peptides in invertebrates. This serves as a template for organizing experimental findings.

Parameter	Effect of Invopressin/Invotocin Analog	Invertebrate Model	Electrophysiology Technique	Reference
Spiking Frequency	Decrease	Aplysia californica (Gill Motor Neuron L7)	Intracellular Recording	[5]
Membrane Potential	Depolarization (Hypothesized)	Insect Central Nervous System	Whole-Cell Patch-Clamp	N/A
Firing Pattern	Induction of Burst Firing (Hypothesized)	Insect Central Nervous System	Single-Unit Recording	N/A
Synaptic Transmission	Modulation of Synaptic Strength (Hypothesized)	Invertebrate Ganglia	Field Potential Recording	N/A

## Experimental Protocols

The following protocols are generalized for invertebrate preparations and should be optimized for the specific species and neuronal population under investigation.

### Whole-Cell Patch-Clamp Recording

This technique allows for the high-fidelity recording of membrane potential and ionic currents from a single neuron.

Materials:

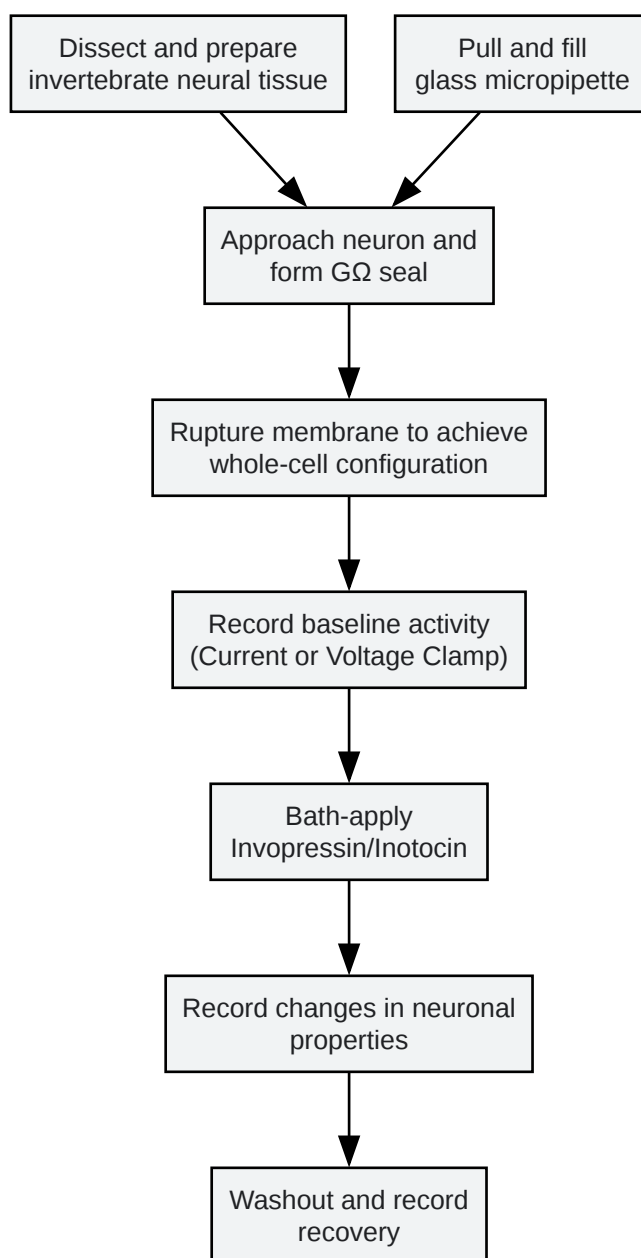
- Invertebrate saline solution (e.g., for insects: 140 mM NaCl, 5 mM KCl, 4 mM NaHCO<sub>3</sub>, 1 mM MgCl<sub>2</sub>, 2 mM CaCl<sub>2</sub>, 5 mM HEPES, 4 mM glucose; pH 7.2)
- Internal pipette solution (e.g., 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine; pH 7.2)

- **Invopressin/Inotocin peptide**
- Dissection microscope and tools
- Vibration isolation table
- Micromanipulators
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries and pipette puller

Protocol:

- Preparation of the Nervous Tissue:
  - Anesthetize the invertebrate on ice.
  - Dissect the desired neural tissue (e.g., brain, thoracic ganglia) in cold invertebrate saline.
  - Isolate the ganglion and transfer it to a recording chamber continuously perfused with oxygenated saline.
  - If necessary, carefully remove the glial sheath with fine forceps or enzymatic treatment (e.g., protease) to expose the neuronal cell bodies.
- Pipette Preparation:
  - Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 M $\Omega$  when filled with internal solution.
  - Fill the pipette with filtered internal solution.
- Achieving a Gigaseal and Whole-Cell Configuration:
  - Under visual guidance (e.g., DIC microscopy), approach a target neuron with the micropipette while applying slight positive pressure.

- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal ( $G\Omega$  seal).
- Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
- Recording:
  - In current-clamp mode, record the resting membrane potential and spontaneous firing activity.
  - In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record ionic currents.
  - Establish a baseline recording for 5-10 minutes.
  - Bath-apply **Invopressin**/Inotocin at the desired concentration and record the changes in membrane potential, firing rate, or ionic currents.
  - Wash out the peptide with saline to observe recovery.



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### Whole-Cell Patch-Clamp Workflow

## Single-Unit Recording

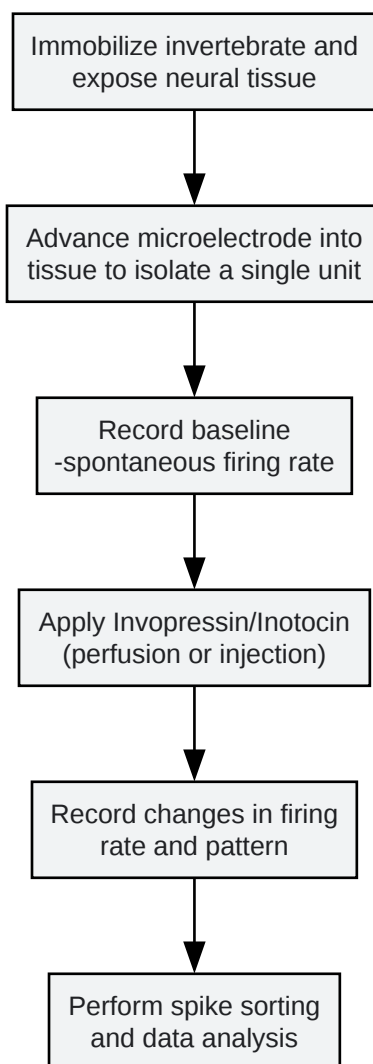
This technique is used to record the action potentials (spikes) from an individual neuron extracellularly, which is particularly useful for in vivo or intact ganglion preparations.

Materials:

- Tungsten or stainless steel microelectrodes (1-5 MΩ impedance)
- Invertebrate saline
- **Invopressin**/Inotocin peptide
- Dissection and mounting platform
- Micromanipulator
- High-impedance amplifier, filter, and data acquisition system with spike sorting software

Protocol:

- Animal Preparation:
  - Immobilize the invertebrate on a custom holder, leaving the area of interest accessible.
  - Dissect to expose the ganglion or nerve of interest, keeping the tissue moist with saline.
- Electrode Placement:
  - Carefully advance the microelectrode into the neural tissue using a micromanipulator.
  - Monitor the audio output of the amplifier for spike activity.
  - Advance the electrode slowly until the spikes from a single neuron are clearly isolated.
- Recording:
  - Record the baseline spontaneous firing rate of the isolated unit for several minutes.
  - Apply **Invopressin**/Inotocin either through perfusion of the exposed ganglion or via microinjection.
  - Record the changes in the firing rate and pattern (e.g., induction of bursting) of the neuron.
  - Perform spike sorting analysis to ensure that the same unit is being recorded throughout the experiment.



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#### Single-Unit Recording Workflow

## Extracellular Field Potential Recording

This method records the summed electrical activity of a population of neurons, providing insights into synaptic transmission and network activity.

Materials:

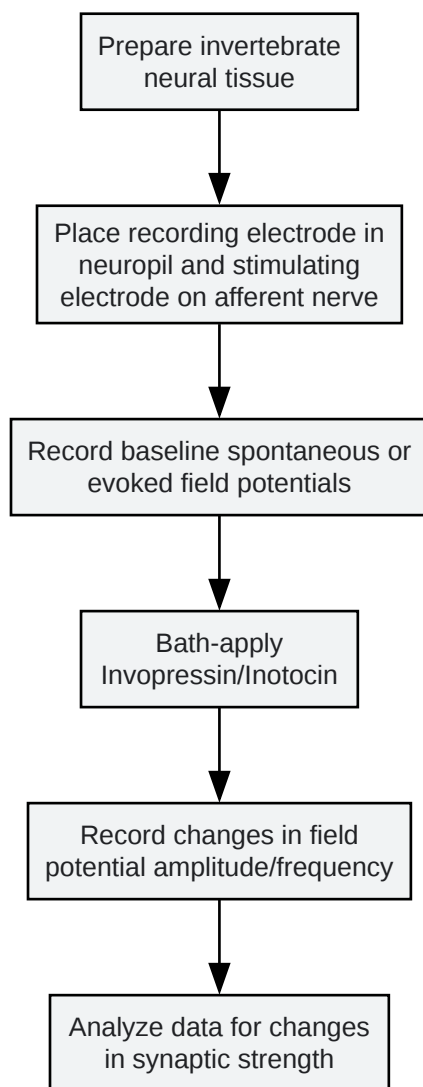
- Glass micropipette filled with saline or a low-resistance metal microelectrode
- Stimulating electrode (if evoking responses)



- Invertebrate saline
- **Invopressin**/Inotocin peptide
- Dissection platform
- Micromanipulators
- Differential AC amplifier and data acquisition system

Protocol:

- Preparation:
  - Prepare the invertebrate neural tissue as described for whole-cell patch-clamp.
- Electrode Placement:
  - Place the recording electrode in the neuropil region of a ganglion where synaptic activity is prominent.
  - If studying synaptic plasticity, place a stimulating electrode on an afferent nerve tract.
- Recording:
  - Record the spontaneous field potentials or evoke synaptic responses by stimulating the afferent pathway.
  - Establish a stable baseline recording of the field potential amplitude and/or frequency.
  - Bath-apply **Invopressin**/Inotocin and record the modulation of the field potential. An increase or decrease in the amplitude of the evoked field potential can indicate a change in synaptic strength.
  - Wash out the peptide and monitor for recovery.



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### Field Potential Recording Workflow

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## References

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